1-Azaspiro[3.3]heptane hemioxalate
Overview
Description
1-Azaspiro[3.3]heptane hemioxalate is a chemical compound with the molecular formula C12H20N2O6. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings share a single atom.
Mechanism of Action
Target of Action
1-Azaspiro[3.3]heptane hemioxalate is a bioisostere of piperidine . Piperidine is a common structure found in over 30 drugs
Mode of Action
The mode of action of 1-Azaspiro[3It has been synthesized and validated biologically as a bioisostere of piperidine . This suggests that it may interact with its targets in a similar manner to piperidine.
Result of Action
The molecular and cellular effects of 1-Azaspiro[3It has been incorporated into the anesthetic drug bupivacaine instead of the piperidine fragment, resulting in a new patent-free analogue with high activity .
Preparation Methods
The synthesis of 1-azaspiro[3.3]heptane hemioxalate involves several steps. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . This method allows for the modular and scalable production of the compound, making it suitable for industrial applications . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-Azaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Azaspiro[3.3]heptane hemioxalate has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane hemioxalate can be compared to other spirocyclic compounds, such as:
2-Azaspiro[3.3]heptane: Similar in structure but differs in the position of the nitrogen atom, leading to different chemical properties and applications.
6-Oxa-1-azaspiro[3.3]heptane: Contains an oxygen atom in the ring structure, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure and the presence of the hemioxalate group, which can enhance its solubility and reactivity in certain conditions .
Properties
IUPAC Name |
1-azaspiro[3.3]heptane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11N.C2H2O4/c2*1-2-6(3-1)4-5-7-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKRJIGDQCVDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN2.C1CC2(C1)CCN2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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